HIV-1 inhibitor-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

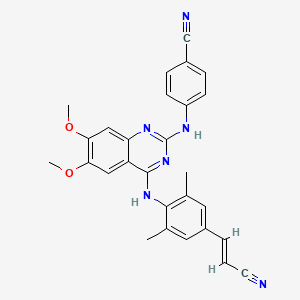

Molecular Formula |

C28H24N6O2 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]amino]benzonitrile |

InChI |

InChI=1S/C28H24N6O2/c1-17-12-20(6-5-11-29)13-18(2)26(17)33-27-22-14-24(35-3)25(36-4)15-23(22)32-28(34-27)31-21-9-7-19(16-30)8-10-21/h5-10,12-15H,1-4H3,(H2,31,32,33,34)/b6-5+ |

InChI Key |

JZWWKCUXZXWRSL-AATRIKPKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4=CC=C(C=C4)C#N)C)C=CC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of HIV-1 Inhibitor-21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HIV-1 inhibitor-21, a novel protease inhibitor with potential applications in antiretroviral therapy. This document details the scientific rationale behind its design, the complete synthetic pathway, and the experimental protocols for assessing its efficacy.

Introduction and Design Rationale

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins essential for viral maturation.[1][2] Consequently, it remains a prime target for the development of antiretroviral drugs. This compound belongs to a series of novel protease inhibitors designed based on a structure-based drug design strategy.[1] The core of this inhibitor is a hydroxyethylene dipeptide isostere, a scaffold present in the FDA-approved drug lopinavir.[2]

The design of inhibitor-21 incorporates N-phenyloxazolidinone-5-carboxamides as P2/P2' ligands. This strategic modification aims to enhance binding affinity and inhibitory activity against both wild-type and multidrug-resistant (MDR) variants of HIV-1 protease.[1] The rationale is that the oxazolidinone moiety can form a complex network of hydrogen bonds with key residues in the protease active site, such as the invariant Asp29.

The development of such novel inhibitors is crucial to combat the emergence of drug-resistant HIV-1 strains, which poses a significant challenge to the long-term efficacy of current antiretroviral therapies.

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the preparation of key intermediates, including a central diamino alcohol core, a specific carboxylic acid, and an activated oxazolidinone derivative. The final inhibitor is assembled through a convergent synthesis approach.

Overall Synthetic Scheme

The synthesis of this compound is achieved by the acylation of the amine intermediate 19a with the acyl chloride derived from acid A4 .[1]

References

In Silico Analysis of HIV-1 Protease Inhibitor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling of interactions between a potent C4-substituted bis-tetrahydrofuran (bis-THF) derivative, herein referred to as Inhibitor 23c, and the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This inhibitor belongs to a class of next-generation antiviral compounds designed to combat drug resistance. This document details the quantitative data, experimental and computational protocols, and the logical workflows involved in the analysis of such inhibitor-target interactions.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for Inhibitor 23c, a highly potent HIV-1 protease inhibitor. These values demonstrate its exceptional affinity for the viral enzyme and its potent antiviral efficacy.

| Parameter | Value | Description | Reference |

| Ki | 2.9 pM | Inhibition constant, a measure of the inhibitor's binding affinity to the HIV-1 protease. A lower Ki value indicates a stronger binding affinity. | [1][2][3][4] |

| IC50 | 2.4 nM | Half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to inhibit 50% of the HIV-1 protease activity in a cell-based assay. | [1][2][3][4] |

| PDB ID | 3QAA | Protein Data Bank identifier for the X-ray crystal structure of Inhibitor 23c in complex with HIV-1 protease. This structure provides the atomic coordinates for in silico modeling. | [1] |

Experimental and Computational Protocols

This section outlines the methodologies for the key experimental and in silico techniques used to characterize the interactions between Inhibitor 23c and HIV-1 protease.

HIV-1 Protease Inhibition Assay

Objective: To determine the inhibition constant (Ki) of the inhibitor against purified HIV-1 protease.

Protocol:

-

Reagents and Buffers:

-

Purified recombinant HIV-1 protease.

-

Fluorogenic substrate: A peptide sequence recognized and cleaved by HIV-1 protease, flanked by a fluorophore and a quencher.

-

Assay buffer: Typically contains a buffering agent (e.g., MES or acetate), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a protein stabilizer (e.g., glycerol or PEG).

-

Inhibitor stock solution: Prepared in a suitable solvent like DMSO.

-

-

Procedure:

-

A dilution series of the inhibitor is prepared in the assay buffer.

-

The purified HIV-1 protease is pre-incubated with each concentration of the inhibitor for a defined period to allow for binding equilibrium to be reached.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader. As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

The initial reaction rates are calculated from the linear phase of the fluorescence signal.

-

-

Data Analysis:

-

The reaction rates are plotted against the inhibitor concentrations.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its Michaelis constant (Km).

-

Antiviral Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor in a cell-based HIV-1 replication assay.

Protocol:

-

Cell Lines and Virus:

-

A human T-cell line susceptible to HIV-1 infection (e.g., MT-2 or CEM).

-

A laboratory-adapted strain of HIV-1.

-

-

Procedure:

-

The T-cells are seeded in a multi-well plate.

-

A dilution series of the inhibitor is prepared in the cell culture medium.

-

The cells are pre-incubated with the inhibitor for a short period.

-

A known amount of HIV-1 is added to the wells to infect the cells.

-

The infected cells are incubated for a period that allows for multiple rounds of viral replication.

-

-

Data Analysis:

-

The extent of viral replication is quantified. This can be done by measuring the activity of reverse transcriptase in the culture supernatant, quantifying the amount of viral p24 antigen, or using a reporter virus that expresses a measurable protein (e.g., luciferase or GFP).

-

The percentage of inhibition of viral replication is calculated for each inhibitor concentration relative to a no-inhibitor control.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of the inhibitor within the active site of HIV-1 protease.

Protocol:

-

Preparation of the Receptor and Ligand:

-

Receptor: The 3D structure of HIV-1 protease is obtained from the Protein Data Bank (PDB ID: 3QAA). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

-

Ligand: The 3D structure of the inhibitor is built using a molecular modeling software and its energy is minimized. Torsional bonds are defined to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Glide, DOCK) is used to perform the simulation.

-

A grid box is defined around the active site of the protease to specify the search space for the docking algorithm.

-

The docking algorithm systematically samples different conformations and orientations of the ligand within the defined grid box.

-

Each generated pose is scored based on a scoring function that estimates the binding free energy, taking into account factors like van der Waals interactions, electrostatic interactions, and hydrogen bonds.

-

-

Analysis of Results:

-

The docked poses are ranked based on their scores.

-

The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the amino acid residues of the protease active site.

-

The predicted binding mode is compared with the experimentally determined binding mode from the X-ray crystal structure (if available) to validate the docking protocol.

-

Molecular Dynamics (MD) Simulation

Objective: To study the dynamic behavior of the inhibitor-protease complex over time and to calculate the binding free energy with higher accuracy.

Protocol:

-

System Setup:

-

The starting structure is the inhibitor-protease complex, either from the crystal structure (PDB ID: 3QAA) or from the best-ranked docked pose.

-

The complex is placed in a simulation box filled with explicit water molecules.

-

Ions are added to neutralize the system and to mimic physiological salt concentration.

-

-

Simulation:

-

An MD simulation package (e.g., GROMACS, AMBER, NAMD) is used.

-

The system is first energy-minimized to remove any steric clashes.

-

The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atm).

-

A production run of the MD simulation is performed for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

The trajectory of the simulation is analyzed to study the stability of the complex, the flexibility of different parts of the protein and the ligand, and the dynamics of the interactions between them.

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability and flexibility of the system.

-

Binding free energy can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the in silico modeling of HIV-1 inhibitor interactions.

In Silico Drug Discovery Workflow

Caption: A typical workflow for in silico drug discovery targeting HIV-1 protease.

HIV-1 Protease-Mediated Apoptosis Pathway

Caption: Signaling pathway showing HIV-1 protease-induced apoptosis and its inhibition.

References

- 1. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design of substituted bis-Tetrahydrofuran (bis-THF)-derived Potent HIV-1 Protease Inhibitors, Protein-ligand X-ray Structure, and Convenient Syntheses of bis-THF and Substituted bis-THF Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

Preliminary In Vitro Evaluation of HIV-1 Inhibitor-21: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of HIV-1 inhibitor-21, a novel C4-substituted bis-tetrahydrofuran (bis-THF) protease inhibitor. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 therapeutics. The information presented herein is based on publicly available research data and established experimental methodologies.

Introduction

This compound belongs to a class of potent nonpeptidyl protease inhibitors designed to target the active site of the HIV-1 protease enzyme.[1] The core structure features a bis-tetrahydrofuran (bis-THF) moiety, a key pharmacophore also present in the FDA-approved drug darunavir, which is known to form extensive hydrogen bonding interactions with the backbone of the protease active site.[1][2] This interaction with the highly conserved backbone is a key strategy to combat the development of drug resistance.[2] Inhibitor-21 is a C4-substituted analog designed to further enhance these binding interactions.[1] This guide summarizes the available in vitro data and the experimental protocols used to evaluate its potential as an anti-HIV-1 agent.

Quantitative Data Summary

The in vitro activity of this compound has been characterized by its enzymatic inhibition, antiviral efficacy, and its activity against drug-resistant viral strains. The available quantitative data is summarized in the tables below.

Table 1: Enzymatic Inhibition and Antiviral Activity of this compound

| Parameter | Value | Description |

| Ki | 6.3 pM | Inhibition constant against wild-type HIV-1 protease, indicating very high binding affinity. |

| IC50 | 0.34 nM | 50% inhibitory concentration against wild-type HIV-1 in cell culture, demonstrating potent antiviral activity. |

Data sourced from Ghosh et al. (2015).[1]

Table 2: Antiviral Activity of a Closely Related C4-Substituted bis-THF Analog (GRL-4410A) Against Drug-Resistant HIV-1

| HIV-1 Strain | Inhibition Constant (Ki) | Fold Change vs. Darunavir |

| PR20 (highly drug-resistant mutant) | 1.7 nM | 24x more potent |

Data for GRL-4410A, a compound with a similar C4-alkoxy substitution on the bis-THF ring of darunavir.[3] This data suggests that C4-substitution can significantly improve potency against highly resistant HIV-1 strains.

Table 3: Cytotoxicity and Selectivity Index of Darunavir Analogs

| Compound | CC50 (Vero cells) (µM) | CC50 (293T cells) (µM) | Selectivity Index (SI) |

| Darunavir | >100 | >100 | >53476 |

| Analog 5ac | >100 | >100 | >322580 |

| Analog 5ae | >100 | >100 | >357142 |

While specific cytotoxicity data for inhibitor-21 is not publicly available, this table presents data for other darunavir analogs, indicating that this class of compounds generally exhibits low cytotoxicity.[4][5] The Selectivity Index (SI) is calculated as CC50/IC50 and is a measure of the therapeutic window of a drug.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to evaluate this compound. While specific experimental parameters for inhibitor-21 are proprietary, these protocols represent standard and widely accepted methods in the field.

HIV-1 Protease Activity Assay (Fluorogenic)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of cleavage and thus the fluorescence signal.[6][7]

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic Peptide Substrate (e.g., containing EDANS and DABCYL)[6]

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing NaCl)[6]

-

Test Inhibitor (this compound)

-

Reference Inhibitor (e.g., Darunavir)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution to create a range of test concentrations.

-

In a 96-well microplate, add the diluted inhibitor solutions to the respective wells. Include wells with a reference inhibitor and a no-inhibitor control (vehicle only).

-

Add a solution of recombinant HIV-1 protease to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

-

Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore-quencher pair (e.g., Ex/Em = 330/450 nm).[7]

-

Calculate the initial velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the initial velocities against the inhibitor concentrations and fit the data to a suitable inhibition model (e.g., Morrison's equation for tight-binding inhibitors) to determine the inhibition constant (Ki).[6]

Antiviral Activity Assay (MTT Assay)

This cell-based assay determines the concentration of the inhibitor required to protect host cells from the cytopathic effects of HIV-1 infection.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. In the context of an antiviral assay, a potent inhibitor will protect cells from virus-induced death, leading to a higher formazan signal compared to untreated, infected cells.[8]

Materials:

-

HIV-1 permissive cell line (e.g., MT-2 cells)[8]

-

HIV-1 viral stock (e.g., HIV-1LAI)[8]

-

Cell culture medium and supplements

-

Test Inhibitor (this compound)

-

Reference Inhibitor (e.g., Darunavir)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl)

-

96-well clear microplates

-

Spectrophotometer (microplate reader)

Procedure:

-

Seed the HIV-1 permissive cells into a 96-well microplate at a pre-determined density and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Add the diluted inhibitor to the appropriate wells. Include cell-only controls, virus-only controls (no inhibitor), and reference inhibitor controls.

-

Infect the cells by adding a standardized amount of HIV-1 viral stock to all wells except the cell-only controls.

-

Incubate the plate for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (typically 4-5 days).

-

At the end of the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the cell-only and virus-only controls.

-

Plot the percentage of cell viability against the inhibitor concentration and use a non-linear regression analysis to determine the 50% inhibitory concentration (IC50).

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the inhibitor that is toxic to the host cells in the absence of viral infection.

Principle: The principle is the same as the MTT-based antiviral assay, but no virus is added to the cells. This measures the direct effect of the compound on cell viability and proliferation.

Materials:

-

Same cell line as used in the antiviral assay (e.g., MT-2 cells)

-

Cell culture medium and supplements

-

Test Inhibitor (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl)

-

96-well clear microplates

-

Spectrophotometer (microplate reader)

Procedure:

-

Seed the cells into a 96-well microplate at a pre-determined density and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control (vehicle only).

-

Incubate the plate for the same duration as the antiviral assay.

-

Perform the MTT assay as described in section 3.2 (steps 6-8).

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of cell viability against the inhibitor concentration to determine the 50% cytotoxic concentration (CC50).

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro evaluation.

Caption: Mechanism of action of this compound.

Caption: General workflow for in vitro evaluation of HIV-1 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Bis-THF Protease Inhibitors with Improved Potency against Highly Resistant Mature HIV-1 Protease PR20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. abcam.co.jp [abcam.co.jp]

- 8. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on the Efficacy of a Potent HIV-1 Protease Inhibitor (Case Study: Darunavir)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the early-stage research and efficacy of a potent HIV-1 protease inhibitor, using Darunavir as a representative case study. Due to the limited specific public information on a compound designated solely as "HIV-1 inhibitor-21," this document leverages the extensive data available for Darunavir to illustrate the key aspects of preclinical and clinical evaluation. Darunavir is a second-generation protease inhibitor renowned for its high potency and significant barrier to the development of drug resistance.[1] This guide will cover its mechanism of action, quantitative efficacy data, and the detailed experimental protocols used in its evaluation. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams.

Introduction to HIV-1 Protease Inhibition

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[2] It is responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins, which are essential for the assembly of new, infectious virions.[3] Inhibition of this enzyme results in the production of immature and non-infectious viral particles, thus halting the replication cycle.[4] Protease inhibitors (PIs) are a cornerstone of highly active antiretroviral therapy (HAART) and have dramatically improved clinical outcomes for individuals with HIV-1 infection.[3]

Darunavir (formerly TMC114) is a non-peptidic PI designed to have high affinity for the HIV-1 protease active site and to be effective against both wild-type and multi-drug resistant strains of the virus.[5] Its development was a result of extensive structure-based drug design aimed at overcoming the limitations of first-generation PIs.[6]

Mechanism of Action

Darunavir functions as a competitive inhibitor of the HIV-1 protease.[4] It binds with high affinity to the active site of the protease, preventing the enzyme from binding to and cleaving the viral polyproteins.[4] A distinguishing feature of Darunavir is its ability to form numerous hydrogen bonds with the backbone of the protease active site. This strong interaction contributes to its high potency and resilience against mutations that confer resistance to other PIs.[7] Furthermore, Darunavir has been shown to inhibit the dimerization of protease monomers, which is a prerequisite for enzymatic activity, providing a dual mechanism of action.[1]

References

- 1. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 5. Darunavir (TMC114): a new HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Darunavir - Wikipedia [en.wikipedia.org]

The Emergence of Novel Scaffolds in HIV-1 Inhibition: A Technical Deep Dive into the "Inhibitor-21" Scaffold

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective and resilient antiretroviral therapies, researchers are continually exploring novel chemical scaffolds to combat the human immunodeficiency virus type 1 (HIV-1). This technical guide delves into the core characteristics of a representative novel scaffold, herein designated "Inhibitor-21," which embodies key innovative strategies in modern drug design against HIV-1, particularly targeting the viral protease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral discovery.

The designation "Inhibitor-21" is used here to represent a composite of highly potent, next-generation non-peptidic HIV-1 protease inhibitors that have recently emerged from discovery pipelines. These inhibitors are characterized by unique structural motifs designed to overcome the challenges of drug resistance that have plagued earlier generations of antiretrovirals.

The Novelty of the "Inhibitor-21" Scaffold

The "Inhibitor-21" scaffold is conceptually based on potent non-peptidic pyran-2-one derivatives and other heterocyclic systems that have shown exceptional activity against both wild-type and multi-drug resistant (MDR) strains of HIV-1. A key innovative feature of this scaffold is its departure from traditional peptide-like structures. This non-peptidic nature offers several advantages, including improved oral bioavailability and metabolic stability.

A representative structure for the "Inhibitor-21" scaffold is a pyran-2-one derivative with strategic functionalization at the P1' and P2' pockets of the HIV-1 protease. This design often incorporates novel P1' and P2' functionalities that possess no chiral centers, simplifying synthesis and reducing potential off-target effects. Some of the most potent analogs in this class have demonstrated IC50 values in the low nanomolar and even picomolar range.[1]

Quantitative Efficacy of Novel HIV-1 Protease Inhibitors

The potency of novel HIV-1 protease inhibitors, represented by the "Inhibitor-21" scaffold, has been rigorously quantified through various in vitro assays. The following tables summarize the inhibitory constants (Ki), 50% effective concentrations (EC50), and 50% cytotoxic concentrations (CC50) for several recently developed compounds, highlighting their performance against both wild-type and drug-resistant HIV-1 strains.

| Compound ID | Target | Ki (pM) | Antiviral EC50 (nM) (Wild-Type HIV-1) | Reference Compound |

| Inhibitor A | Wild-Type Protease | 14 | 1.4 | Darunavir |

| Inhibitor B | Wild-Type Protease | <5 | 0.9 | Atazanavir |

| Inhibitor C | Wild-Type Protease | 10 | 0.34 | Lopinavir |

| GS-9770 | Wild-Type Protease | - | 8.5 (in CD4+ T cells) | Atazanavir |

Table 1: In Vitro Activity of Novel Protease Inhibitors against Wild-Type HIV-1.

| Compound ID | HIV-1 Strain | Fold Change in EC50 vs. Wild-Type | Reference Compound |

| Inhibitor A | D30N | 0.33 | Darunavir |

| Inhibitor A | V32I/I84V | 5.0 | Darunavir |

| Inhibitor B | M46F/V82A | 0.7 | Darunavir |

| GS-9770 | Multi-PI-Resistant Isolate Panel | Maintained Activity | Atazanavir |

Table 2: Activity of Novel Protease Inhibitors against Drug-Resistant HIV-1 Strains. [2]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for novel inhibitors like the "Inhibitor-21" scaffold, it is crucial to visualize the targeted biological pathways and the drug discovery workflow.

Caption: HIV-1 Protease Catalytic Cycle and Inhibition.

Caption: Antiviral Drug Discovery and Development Workflow. [3][4][5][6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of novel HIV-1 inhibitors.

Fluorometric HIV-1 Protease Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

Test Compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission ~330/450 nm)

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 80 µL of the HIV-1 protease solution to each well.

-

Add 10 µL of the diluted test compound or control (DMSO for no inhibition, a known protease inhibitor like Pepstatin A for positive control) to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the HIV-1 protease substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 1 to 3 hours, with readings taken every 1-2 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

The percent inhibition is calculated relative to the DMSO control.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][8][9][10]

Anti-HIV-1 Activity Assay in MT-4 Cells (MTT Method)

This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 human T-lymphoid cell line

-

HIV-1 viral stock (e.g., IIIB or NL4-3 strain)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Test Compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer (570 nm)

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compound in culture medium.

-

Add 100 µL of the diluted compound to the wells containing cells. Include cell-only (no virus, no compound), virus-infected (no compound), and compound-only (no virus) controls.

-

Infect the cells by adding a predetermined amount of HIV-1 stock to achieve a multiplicity of infection (MOI) that results in significant cell death in the virus-infected control wells after 5 days.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of protection from virus-induced cell death is calculated, and the EC50 value (the concentration of compound that protects 50% of cells from viral cytopathic effect) is determined from a dose-response curve.

Cytotoxicity Assay (MTT Method)

This assay assesses the toxicity of the test compound on the host cells used in the antiviral assay.

Materials:

-

MT-4 cells (or other relevant cell line)

-

Culture medium

-

Test Compounds

-

MTT solution

-

Solubilization solution

-

96-well cell culture plates

-

Spectrophotometer (570 nm)

Procedure:

-

Seed MT-4 cells into a 96-well plate at the same density as the antiviral assay.

-

Add serial dilutions of the test compound to the wells. Include a no-compound control.

-

Incubate the plate under the same conditions and for the same duration as the antiviral assay (e.g., 5 days at 37°C, 5% CO2).

-

Perform the MTT assay as described in section 4.2 (steps 6-9).

-

The percentage of cell viability is calculated relative to the no-compound control.

-

The CC50 value (the concentration of compound that reduces cell viability by 50%) is determined from a dose-response curve.[11][12][13][14][15]

Conclusion

The "Inhibitor-21" scaffold, as a representative of the latest advancements in non-peptidic HIV-1 protease inhibitors, demonstrates the power of structure-based drug design in overcoming the significant challenge of drug resistance. The exceptional potency of these novel compounds against both wild-type and MDR HIV-1 strains, as evidenced by the presented quantitative data, underscores their potential as next-generation antiretroviral agents. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of such novel inhibitors, ensuring robust and reproducible data generation. Continued exploration of novel scaffolds like "Inhibitor-21" is paramount to expanding the therapeutic arsenal against HIV-1 and ultimately improving patient outcomes.

References

- 1. Nonpeptidic potent HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 5. tandfonline.com [tandfonline.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. abcam.com [abcam.com]

- 8. abcam.cn [abcam.cn]

- 9. mdpi.com [mdpi.com]

- 10. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. broadpharm.com [broadpharm.com]

Foundational Studies on Second-Generation HIV Protease Inhibitors: A Technical Guide

This guide provides an in-depth overview of the foundational studies on second-generation HIV protease inhibitors, intended for researchers, scientists, and drug development professionals. It covers their core mechanisms, the evolution of resistance, quantitative measures of efficacy, and detailed experimental protocols.

Introduction to Second-Generation HIV Protease Inhibitors

The development of HIV-1 protease inhibitors (PIs) marked a turning point in the management of HIV/AIDS, forming a cornerstone of highly active antiretroviral therapy (HAART)[1]. The HIV-1 protease is an essential viral enzyme responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a critical step for producing infectious virions[2][3][4]. First-generation PIs, such as saquinavir, ritonavir, and indinavir, were designed as peptidomimetics that competitively bind to the active site of the protease[4][5]. However, their efficacy was often compromised by poor pharmacokinetic properties and the rapid emergence of drug-resistant viral strains[4][6].

This challenge prompted the development of second-generation PIs, engineered specifically to overcome these limitations. These agents, including darunavir and tipranavir, were designed to exhibit high potency against both wild-type and multi-drug resistant HIV-1 strains, possess a higher genetic barrier to resistance, and have more favorable pharmacokinetic profiles, often enhanced by co-administration with a boosting agent[4][6]. Their design incorporates greater structural flexibility and the ability to form extensive interactions with the conserved backbone of the protease enzyme, making them less susceptible to resistance mutations in the active site[7].

Core Second-Generation Protease Inhibitors and Mechanism of Action

The two primary second-generation PIs, darunavir and tipranavir, were developed through structure-based drug design to be effective against resistant HIV variants.

Darunavir (DRV)

Darunavir is a nonpeptidic PI designed to form robust interactions with the HIV-1 protease, including extensive hydrogen bonds with the backbone atoms of the active site[7]. This strong interaction, reflected in its very low dissociation constant (Kd) of 4.5 x 10⁻¹² M, is a key reason for its high potency against wild-type and mutant proteases[7]. Darunavir's structure includes a high-affinity P2 ligand, a bis-tetrahydrofuran (bis-THF), which was designed to maximize contact with the S2 subsite of the protease active site[8]. By interacting with the stable backbone of the protease, the inhibitor's binding is less likely to be disrupted by mutations that alter the side chains of active site residues[7]. Furthermore, darunavir has a dual mechanism of action, not only inhibiting the catalytic activity of the mature protease dimer but also potently inhibiting the dimerization of protease monomers, which is essential for the enzyme's function[4].

Tipranavir (TPV)

Tipranavir is a unique, non-peptidic PI belonging to the dihydropyrone class[9]. Its design confers significant molecular flexibility, allowing it to adapt and fit into the distorted active sites of mutant protease enzymes that are resistant to other PIs[9]. Unlike peptidomimetic inhibitors, tipranavir establishes a different network of interactions within the active site, relying less on hydrogen bonds that are easily disrupted by single-point mutations[2]. Tipranavir's potency against wild-type protease is high, with an inhibition constant (Ki) of 19 pM, which is attributed to a large favorable entropy change upon binding[10]. This thermodynamic profile allows it to maintain potent inhibition against mutant proteases with only a small loss in binding affinity[10].

The Role of Ritonavir Boosting

The clinical efficacy of second-generation PIs is significantly enhanced by co-administration with a low dose of ritonavir (RTV). Ritonavir, itself a potent PI, is a powerful inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing PIs in the liver and intestines[11][12]. By inhibiting CYP3A4, ritonavir "boosts" the plasma concentration and prolongs the half-life of co-administered PIs like darunavir and tipranavir[11][12]. This pharmacokinetic enhancement allows for lower and less frequent dosing of the primary PI, reducing drug-related toxicities while maintaining therapeutic drug levels effective against resistant virus strains[6][12].

Mechanisms of Drug Resistance

HIV-1's high mutation rate leads to the selection of amino acid substitutions in the protease gene, conferring resistance to PIs. These mutations can be categorized as:

-

Primary Mutations: Occurring within the active site of the protease, these mutations directly interfere with inhibitor binding. Examples include V82A/F/T and I84V[11].

-

Secondary Mutations: Occurring outside the active site, these mutations often compensate for the loss of catalytic efficiency caused by primary mutations, thereby improving viral fitness[11].

Second-generation PIs were designed with a higher genetic barrier to resistance. This means that multiple mutations are required to confer significant resistance[13]. For instance, darunavir's extensive interactions with the protease backbone make it less vulnerable to single point mutations[7]. Similarly, tipranavir's unique structure and binding mode mean that a different and larger set of mutations is required to confer resistance compared to first-generation PIs[13].

Quantitative Data on Inhibitor Potency

The potency of protease inhibitors is quantified through several key parameters: the inhibition constant (Kᵢ), which measures binding affinity to the enzyme; the 50% inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of enzyme activity in vitro; and the 50% effective concentration (EC₅₀), which is the concentration required to inhibit 50% of viral replication in cell culture.

Table 1: Potency of Darunavir Against Wild-Type and Resistant HIV-1

| Parameter | Wild-Type HIV-1 | Multi-PI Resistant Strains | Reference |

| Kᵢ | 16 pM | 0.1 nM (for some mutants) | [8] |

| EC₅₀ | 1-5 nM | < 10 nM (for most isolates) | [7] |

| IC₅₀ (Cell Culture) | 3.0 nM | 4-52 nM | [8][14] |

Table 2: Potency of Tipranavir Against Wild-Type and Resistant HIV-1

| Parameter | Wild-Type HIV-1 | Multi-PI Resistant Strains | Reference |

| Kᵢ | 19 pM | 0.3-1.0 nM (for specific mutants) | [10] |

| IC₉₀ (Cell Culture) | 0.1 µM | 10x IC₉₀ (20 µM target plasma conc.) | [9] |

| Fold Change in EC₅₀ | 1 | 4-10 fold (in highly pretreated patients) | [9] |

Experimental Protocols

Evaluating the efficacy of second-generation PIs involves both biochemical assays to measure direct enzyme inhibition and cell-based assays to assess antiviral activity in a biological context.

HIV-1 Protease Inhibition Assay (Fluorometric FRET)

This assay measures the ability of a compound to inhibit the cleavage of a synthetic substrate by recombinant HIV-1 protease. It is a common high-throughput screening method.

A. Principle: The assay utilizes a peptide substrate containing a fluorophore and a quencher pair, separated by an HIV-1 protease cleavage site. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET)[15][16]. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity[15]. An inhibitor will prevent this cleavage, resulting in a low fluorescence signal[17].

B. Materials:

-

Recombinant HIV-1 Protease

-

HIV-1 Protease FRET Substrate (e.g., based on the p17/p24 cleavage site)[16]

-

Assay Buffer (e.g., containing sodium acetate, NaCl, EDTA, DTT, and BSA)

-

Test Compounds (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Pepstatin A)[17]

-

96-well or 384-well black microplate

-

Fluorescence microplate reader

C. Protocol:

-

Reagent Preparation: Prepare working solutions of the HIV-1 protease enzyme and the FRET substrate in assay buffer[17]. Dilute test compounds and the control inhibitor to desired concentrations.

-

Reaction Setup: In a microplate, add the following to respective wells:

-

Enzyme Addition: Add 80 µL of the HIV-1 Protease solution to all wells[17].

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme[17].

-

Reaction Initiation: Add 10 µL of the HIV-1 Protease Substrate solution to all wells to start the reaction[17].

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 1-3 hours at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 330/450 nm or 490/530 nm)[16][17].

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each test compound relative to the enzyme control. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a permissive cell line.

A. Principle: Permissive T-cell lines (e.g., MT-4) or reporter cell lines (e.g., TZM-bl) are infected with HIV-1 in the presence of varying concentrations of a test compound[2]. After a period of incubation, viral replication is quantified by measuring a viral marker, such as the p24 capsid protein in the culture supernatant, or by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is activated by viral proteins[2][3].

B. Materials:

-

Permissive cell line (e.g., MT-4 cells)

-

HIV-1 viral stock (e.g., HIV-1 IIIB or NL4-3)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test Compounds (dissolved in DMSO)

-

Positive Control Antiviral (e.g., AZT or Darunavir)

-

96-well cell culture plates

-

p24 Antigen ELISA Kit

-

CO₂ Incubator (37°C, 5% CO₂)

C. Protocol:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 15,000 cells per well in culture medium.

-

Compound Addition: Add serial dilutions of the test compounds and control drug to the wells. Include wells with cells only (mock-infected control) and cells with virus only (infected control).

-

Infection: Add the HIV-1 viral stock to the wells at a predetermined multiplicity of infection (MOI)[3].

-

Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator to allow for multiple rounds of viral replication.

-

Quantification of Viral Replication:

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions[3].

-

-

Cytotoxicity Assessment (Parallel Assay): In a separate plate, treat uninfected cells with the same concentrations of test compounds and assess cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC₅₀).

-

Data Analysis: Calculate the percent inhibition of p24 production for each compound concentration relative to the infected control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value. The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.

Visualizations of Key Pathways and Workflows

HIV Protease Mechanism and Inhibition

Caption: HIV Protease cleaves Gag-Pol polyproteins, enabling viral maturation. Protease inhibitors bind to the active site, blocking this process.

Mechanism of Ritonavir Boosting

Caption: Ritonavir inhibits the CYP3A4 enzyme, preventing the metabolism of other PIs and thus increasing their plasma concentration and efficacy.

Experimental Workflow for HIV PI Evaluation

Caption: Workflow for identifying and validating HIV protease inhibitors, from initial high-throughput screening to lead candidate selection.

References

- 1. researchgate.net [researchgate.net]

- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Second generation HIV protease inhibitors against resistant virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Darunavir: a second-generation protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. eurogentec.com [eurogentec.com]

- 15. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 16. abcam.com [abcam.com]

- 17. 4.6. Cell-Based Antiviral Assay [bio-protocol.org]

The Dawn of a New HIV-1 Protease Inhibitor Class: A Technical Deep Dive into C-4 Substituted Tricyclic Hexahydro-furofuran P2 Ligands

For Immediate Release

WEST LAFAYETTE, Ind. & ATLANTA – Researchers have successfully designed, synthesized, and evaluated a novel class of highly potent HIV-1 protease inhibitors. These inhibitors feature a unique C-4 substituted tricyclic hexahydro-furofuran as a P2 ligand, demonstrating remarkable efficacy against both wild-type and multidrug-resistant HIV-1 variants. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationship of these promising therapeutic agents, intended for researchers, scientists, and drug development professionals.

The core innovation of this new inhibitor series lies in the strategic modification of the P2 ligand, a critical component for binding to the HIV-1 protease enzyme. By incorporating a cyclohexane-fused tricyclic bis-tetrahydrofuran scaffold, these inhibitors are designed to maximize interactions with the S2-subsite of the protease active site, leading to enhanced inhibitory activity.[1][2]

Strategic Design and Synthesis

The rationale behind the C-4 substitution on the tricyclic hexahydro-furofuran ligand was to enhance van der Waals and hydrogen bonding interactions with the backbone amide residues of the HIV-1 protease.[1] This design hypothesis was validated through extensive structure-activity relationship (SAR) studies and confirmed by high-resolution X-ray crystallography.

The synthesis of these complex P2 ligands in an optically active form was a key challenge. The researchers devised an efficient synthetic route, with the pivotal step being the enzymatic desymmetrization of meso-diols.[1][2][3] This method provided the desired stereochemically defined ligands with high enantiomeric purity.

General Synthetic Workflow

The following diagram illustrates the generalized synthetic pathway for obtaining the C-4 substituted tricyclic hexahydro-furofuran P2 ligands.

Potency and Antiviral Activity

A series of inhibitors were synthesized and evaluated for their enzymatic inhibitory activity (Ki) against HIV-1 protease and their antiviral activity (IC50) in cell-based assays. The results, summarized in the table below, highlight the exceptional potency of this new class of compounds.

| Inhibitor | P1 Ligand | P2' Ligand | Ki (pM) | IC50 (nM) |

| 4a | Difluoromethylphenyl | 4-methoxy sulfonamide | 2 | 21 |

| 3 | Difluoromethylphenyl | C-5-carbamate Chf-THF | 8 | 38 |

| 5a | Enantiomeric C-4 Chf-THF | 4-methoxy sulfonamide | - | >1000 |

| 4d | Difluoromethylphenyl | Cyclopropylamino-benzothiazole | - | 0.029 |

| 5d | Enantiomeric ligand of 4d | Cyclopropylamino-benzothiazole | - | >1.6 |

Data compiled from multiple studies.[1]

Notably, inhibitor 4d , which combines the novel C-4 substituted P2 ligand with a difluoromethylphenyl P1 ligand and a cyclopropylaminobenzothiazole P2' ligand, demonstrated the most potent antiviral activity with an IC50 of 29 pM.[1] Furthermore, 4d maintained its high potency against a panel of highly multidrug-resistant HIV-1 variants, a significant advantage over many currently available protease inhibitors.[1][2] The stereochemistry of the P2 ligand was found to be crucial for activity, as the enantiomeric counterparts of the active inhibitors showed a dramatic loss of potency.[1][2]

Molecular Insights from X-ray Crystallography

To elucidate the binding mechanism, high-resolution X-ray crystal structures of inhibitors 4b and 5d in complex with wild-type HIV-1 protease were determined.[1] The structural analysis revealed that the C-4 substituted tricyclic hexahydro-furofuran P2 ligand fits snugly into the S2 subsite of the protease.

Key Ligand-Protease Interactions

The following diagram depicts the critical hydrogen bonding interactions between the P2 ligand and the backbone atoms of the HIV-1 protease active site.

The crystal structure of the 4b -HIV-1 protease complex showed that one of the acetal oxygens (O29) of the P2 ligand forms a strong hydrogen bond with the backbone amide of Asp29 (2.8 Å) and another with the carboxylate side chain of the same residue (3.4 Å).[1] The second acetal oxygen (O42) establishes a hydrogen bond with the backbone amide nitrogen of Asp30 (3.2 Å).[1] These extensive interactions with the protease backbone are believed to be a key factor in the high potency and resilience of these inhibitors against drug-resistant mutations.

Experimental Protocols

General Procedure for the Synthesis of C-4 Substituted Tricyclic Hexahydro-furofuran P2 Ligands

The synthesis of the optically active ligand alcohol 6 commences with the enzymatic desymmetrization of meso diol 10 using porcine pancreatic lipase in ethyl acetate, which yields the corresponding monoacetate derivative with high enantiomeric excess (>95% ee).[1] The resulting alcohol is then converted to the tricyclic alcohol 11 through a series of established chemical transformations.[1]

HIV-1 Protease Inhibition Assay

The inhibitory activity of the synthesized compounds against HIV-1 protease was determined using a well-established enzymatic assay. The assay measures the ability of the inhibitor to block the protease-catalyzed cleavage of a synthetic peptide substrate. The inhibitor constant (Ki) is then calculated from the resulting dose-response curves.

Antiviral Activity Assay

The antiviral activity of the inhibitors was evaluated in cell-based assays using human T-lymphoid cell lines infected with either wild-type or drug-resistant strains of HIV-1. The concentration of the inhibitor that reduces viral replication by 50% (IC50) is determined by measuring a viral marker, such as p24 antigen, in the cell culture supernatant.

Conclusion and Future Directions

The discovery of C-4 substituted tricyclic hexahydro-furofuran P2 ligands represents a significant advancement in the development of HIV-1 protease inhibitors. These compounds exhibit exceptional potency against both wild-type and highly multidrug-resistant HIV-1 variants, addressing a critical unmet medical need. The detailed structural and biological data presented provide a solid foundation for the further optimization of this promising new class of antiretroviral agents. Future research will focus on refining the P1 and P2' ligands to further enhance the pharmacokinetic properties and overall clinical potential of these inhibitors.

References

- 1. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and X-Ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-Furofuran Derivatives as P2 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

HIV-1 inhibitor-21 experimental protocol for cell culture

Application Notes and Protocols for HIV-1 Inhibitor-21

For Research Use Only.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral therapies to combat drug resistance and improve treatment outcomes.[1][2] "Inhibitor-21" is a novel experimental compound designed to suppress HIV-1 replication. These application notes provide detailed protocols for the in vitro evaluation of "Inhibitor-21" using established cell culture-based assays. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in anti-HIV drug discovery.

Mechanism of Action (Hypothesized)

"Inhibitor-21" is hypothesized to function as a protease inhibitor. HIV-1 protease is a critical enzyme that cleaves newly synthesized viral polyproteins into mature, functional proteins essential for the assembly of infectious virions.[3][4] By blocking the active site of the protease, "Inhibitor-21" is expected to prevent the maturation of viral particles, rendering them non-infectious.[5] Some protease inhibitors, such as nelfinavir, have been shown to have off-target effects on host cell signaling pathways, including the MAPK pathway.[6] It is plausible that "Inhibitor-21" may also modulate host cell signaling, which could contribute to its overall antiviral effect.

Materials and Reagents

-

Cell Lines:

-

Culture Media:

-

Dulbecco's Modified Eagle Medium (DMEM) and RPMI 1640 medium.[7]

-

Fetal Bovine Serum (FBS), heat-inactivated.

-

Penicillin-Streptomycin solution.

-

L-glutamine.

-

-

Virus:

-

Laboratory-adapted HIV-1 strains (e.g., NL4-3).[7]

-

-

Reagents:

-

"Inhibitor-21" (stock solution in DMSO).

-

Cytotoxicity detection kit (e.g., MTT, XTT, or CellTiter-Glo®).

-

HIV-1 p24 Antigen Capture ELISA kit.[9]

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Triton X-100.

-

Experimental Protocols

Protocol 1: Cell Line Maintenance

-

Culture Conditions: Maintain TZM-bl and HEK 293T cells in DMEM, and PM1 or SupT1 cells in RPMI 1640 medium.[7] All media should be supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

-

Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture:

-

For adherent cells (TZM-bl, HEK 293T), passage them when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.

-

For suspension cells (PM1, SupT1), split the culture every 2-3 days to maintain a cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

-

Protocol 2: Cytotoxicity Assay

This protocol determines the concentration range of "Inhibitor-21" that is non-toxic to the host cells, which is crucial for interpreting antiviral activity data.[10]

-

Cell Seeding: Seed PM1 cells in a 96-well microtiter plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.

-

Compound Dilution: Prepare a series of twofold dilutions of "Inhibitor-21" in culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a "cells only" control (no compound) and a "medium only" blank.

-

Treatment: Add 100 µL of each "Inhibitor-21" dilution to the appropriate wells in triplicate.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC₅₀) is determined by non-linear regression analysis.

Protocol 3: Antiviral Activity Assay (p24 ELISA)

This protocol measures the ability of "Inhibitor-21" to inhibit HIV-1 replication by quantifying the amount of viral p24 antigen in the culture supernatant.[7][9]

-

Cell Seeding: Seed PM1 cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 50 µL of culture medium.

-

Compound Addition: Add 50 µL of twofold serial dilutions of "Inhibitor-21" (at non-toxic concentrations) to triplicate wells. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).

-

Infection: Add 100 µL of HIV-1 (NL4-3) diluted to provide a final multiplicity of infection (MOI) of 0.01 or a pre-determined tissue culture infectious dose (TCID₅₀).

-

Incubation: Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

-

Virus Lysis: Treat the supernatant with 1% Triton X-100 to lyse the viral particles.[9]

-

p24 ELISA: Quantify the p24 antigen concentration in the lysed supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage of viral inhibition for each concentration relative to the "virus only" control. The 50% inhibitory concentration (IC₅₀) is determined using non-linear regression analysis. The selectivity index (SI) is calculated as CC₅₀ / IC₅₀.

Data Presentation

The following tables present example data for "Inhibitor-21" and a reference compound (e.g., Darunavir).

Table 1: Cytotoxicity of Inhibitor-21 on PM1 Cells

| Compound | CC₅₀ (µM) |

| Inhibitor-21 | > 100 |

| Darunavir | > 100 |

Table 2: Anti-HIV-1 Activity of Inhibitor-21

| Compound | IC₅₀ (nM) | Selectivity Index (SI) |

| Inhibitor-21 | 78 | > 1282 |

| Darunavir | 5 | > 20000 |

Note: Data are hypothetical and for illustrative purposes only.

Signaling Pathway Analysis: IL-21/STAT3 Pathway

Recent studies have highlighted the role of Interleukin-21 (IL-21) in enhancing CD8+ T cell function to control HIV-1 replication.[11] IL-21 signaling primarily proceeds through the JAK/STAT pathway, leading to the phosphorylation of STAT3.[12] To investigate if "Inhibitor-21" has immunomodulatory effects, its impact on the IL-21 signaling pathway could be assessed.

A potential follow-up experiment could involve treating CD4+ T cells with IL-21 in the presence or absence of "Inhibitor-21" and measuring the levels of phosphorylated STAT3 (pSTAT3) by Western blot or flow cytometry to determine if the compound modulates this key immune signaling pathway.

References

- 1. Safety and Efficacy of Long-Acting Injectable Agents for HIV-1: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. youtube.com [youtube.com]

- 6. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stage-Dependent Inhibition of HIV-1 Replication by Antiretroviral Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Integration in Cell Culture: Putative Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV-1-Specific Interleukin-21+ CD4+ T Cell Responses Contribute to Durable Viral Control through the Modulation of HIV-Specific CD8+ T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of IL-21 and IL-21 Receptor on B Cells in HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HIV-1 Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for enzymatic assays designed to screen and characterize inhibitors of key HIV-1 enzymes: Protease, Reverse Transcriptase, and Integrase. These assays are fundamental tools in the discovery and development of novel antiretroviral drugs.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) relies on several key enzymes for its replication, making them prime targets for antiviral therapy.[1][2] Enzymatic assays are crucial for identifying and characterizing compounds that can inhibit these enzymes. The protocols outlined below describe common methods for assessing the activity of HIV-1 Protease, Reverse Transcriptase, and Integrase, and for determining the potency of inhibitory compounds.

Section 1: HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

HIV-1 protease is an aspartyl protease essential for the viral life cycle, as it cleaves newly synthesized polyproteins into mature, functional proteins.[3][4][5] The following is a fluorometric assay to screen for inhibitors of HIV-1 protease.

Principle

This assay is based on the cleavage of a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET).[6][7] Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.[3][6][7] The presence of an inhibitor prevents this cleavage, leading to a decrease in the fluorescence signal.[3]

Experimental Workflow

Caption: Workflow for the HIV-1 Protease fluorometric inhibitor screening assay.

Materials and Reagents

-

HIV-1 Protease Assay Buffer

-

Recombinant HIV-1 Protease

-

HIV-1 Protease Substrate (FRET-based)

-

Test Inhibitor Compounds

-

Positive Control Inhibitor (e.g., Pepstatin A)[3]

-

96-well black microplate

-

Fluorescence microplate reader

Experimental Protocol

-

Reagent Preparation:

-

Thaw all components and equilibrate to room temperature before use.[3]

-

Prepare HIV-1 Protease solution by diluting the enzyme in Assay Buffer.[3]

-

Prepare HIV-1 Protease Substrate solution by diluting the substrate in Assay Buffer.[3]

-

Prepare serial dilutions of the test inhibitor compounds and the positive control inhibitor.

-

-

Assay Plate Setup (in duplicate):

-

Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.[3]

-

Inhibitor Control (IC) wells: Add 10 µL of the positive control inhibitor solution.[3]

-

Sample (S) wells: Add 10 µL of the test inhibitor compound dilutions.[3]

-

Optional Solvent Control (SC) wells: Add 10 µL of the solvent used to dissolve the test compounds.[3]

-

-

Enzyme Addition and Incubation:

-

Substrate Addition and Measurement:

Data Presentation

Table 1: Inhibition of HIV-1 Protease Activity

| Compound | Concentration (µM) | Fluorescence (RFU/min) | % Inhibition |

| Enzyme Control | - | Value | 0 |

| Positive Control | Value | Value | Value |

| Test Compound A | Value | Value | Value |

| Test Compound B | Value | Value | Value |

Calculation of Percent Inhibition:

% Inhibition = [1 - (Slope of Sample Well / Slope of Enzyme Control Well)] x 100

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Section 2: HIV-1 Reverse Transcriptase Inhibitor Assay

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme that converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host genome.[8] There are two main classes of RT inhibitors: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[8]

Principle

This assay measures the DNA polymerase activity of RT. A common method involves a poly(A) template hybridized to an oligo(dT) primer. The RT enzyme extends the primer by incorporating labeled deoxynucleoside triphosphates (dNTPs), such as BrdUTP. The amount of incorporated label is then quantified, often through an ELISA-based method.[9] Inhibitors will reduce the amount of incorporated label.

Experimental Workflow

Caption: Workflow for the HIV-1 Reverse Transcriptase inhibitor assay.

Materials and Reagents

-

Microtiter plates coated with poly(A)

-

Recombinant HIV-1 Reverse Transcriptase

-

RT Reaction Buffer

-

Oligo(dT) primer

-

Bromodeoxyuridine triphosphate (BrdUTP) and other dNTPs

-

Test Inhibitor Compounds

-

Positive Control Inhibitor (e.g., Nevirapine for NNRTIs, AZT-TP for NRTIs)

-

Anti-BrdU-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop Solution (e.g., H2SO4)

-

Wash Buffer

-

Microplate reader

Experimental Protocol

-

Plate and Reagent Preparation:

-

Prepare serial dilutions of test inhibitors and control inhibitors in the reaction buffer.

-

Prepare the reaction mixture containing oligo(dT) primers and dNTPs (including BrdUTP).

-

-

Assay Reaction:

-

To the poly(A)-coated wells, add the inhibitor dilutions.

-

Add the reaction mixture to the wells.

-

Initiate the reaction by adding the diluted HIV-1 RT enzyme.

-

Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C.[9]

-

-

Detection:

-

Wash the plate multiple times with Wash Buffer to remove unincorporated nucleotides.

-

Add the anti-BrdU-HRP conjugate to each well and incubate.

-

Wash the plate again to remove unbound conjugate.

-

Add the HRP substrate and incubate until color develops.

-

Add Stop Solution to quench the reaction.

-

Read the absorbance at 450 nm.

-

Data Presentation

Table 2: Inhibition of HIV-1 Reverse Transcriptase Activity

| Compound | Concentration (µM) | Absorbance (450 nm) | % Inhibition |

| No Enzyme Control | - | Value | 100 |

| Enzyme Control | - | Value | 0 |

| Positive Control | Value | Value | Value |

| Test Compound C | Value | Value | Value |

| Test Compound D | Value | Value | Value |

Calculation of Percent Inhibition:

% Inhibition = [1 - (Absorbance of Sample Well - Absorbance of No Enzyme Well) / (Absorbance of Enzyme Control Well - Absorbance of No Enzyme Well)] x 100

IC50 values are determined by plotting percent inhibition versus inhibitor concentration.

Section 3: HIV-1 Integrase Inhibitor Assay

HIV-1 integrase (IN) is the enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[10]

Principle

This assay measures the strand transfer activity of HIV-1 integrase. A donor substrate (DS) DNA, which mimics the end of the viral long terminal repeat (LTR), is first immobilized on a streptavidin-coated plate via a biotin label. The integrase enzyme processes the 3' end of the DS DNA and then catalyzes its integration into a target substrate (TS) DNA. The incorporated TS DNA is then detected, typically using an antibody that recognizes a specific modification on the TS DNA.[10]

Signaling Pathway

Caption: Mechanism of HIV-1 Integrase and the action of strand transfer inhibitors.

Materials and Reagents

-

Streptavidin-coated 96-well plate

-

Biotinylated Donor Substrate (DS) DNA

-

Modified Target Substrate (TS) DNA

-

Recombinant HIV-1 Integrase

-

Integrase Reaction Buffer

-

Test Inhibitor Compounds

-

Positive Control Inhibitor (e.g., Raltegravir, Sodium Azide)[11]

-

HRP-labeled antibody against the TS DNA modification

-

TMB Substrate and Stop Solution

-

Wash Buffer

-

Microplate reader

Experimental Protocol

-

Plate Preparation:

-

Dilute the biotinylated DS DNA in reaction buffer and add it to the streptavidin-coated wells.

-

Incubate for 30 minutes at 37°C to allow binding.

-

Wash the plate to remove unbound DS DNA.

-

-

Enzyme and Inhibitor Addition:

-

Add diluted HIV-1 integrase enzyme to the wells and incubate for 30 minutes at 37°C to allow the enzyme to load onto the DS DNA.

-

Wash the wells.

-

Add the test inhibitor compounds or controls to the wells.

-

-

Strand Transfer Reaction:

-

Add the TS DNA to all wells to initiate the strand transfer reaction.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Detection:

-

Wash the plate to remove un-integrated TS DNA.

-

Add the HRP-labeled antibody and incubate.

-

Wash the plate to remove the unbound antibody.

-

Add TMB substrate, incubate for color development, and then add Stop Solution.

-

Read the absorbance at 450 nm.

-

Data Presentation

Table 3: Inhibition of HIV-1 Integrase Strand Transfer Activity

| Compound | Concentration (µM) | Absorbance (450 nm) | % Inhibition |

| No Enzyme Control | - | Value | 100 |

| Enzyme Control | - | Value | 0 |

| Positive Control | Value | Value | Value |

| Test Compound E | Value | Value | Value |

| Test Compound F | Value | Value | Value |

Calculation of Percent Inhibition:

% Inhibition = [1 - (Absorbance of Sample Well - Absorbance of No Enzyme Well) / (Absorbance of Enzyme Control Well - Absorbance of No Enzyme Well)] x 100

IC50 values are determined by plotting percent inhibition versus inhibitor concentration. For more detailed kinetic analysis, Ki values can be determined through competitive inhibition assays.[11]

References

- 1. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

- 2. Frontiers | HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity [frontiersin.org]

- 3. abcam.com [abcam.com]

- 4. abcam.cn [abcam.cn]

- 5. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 6. eurogentec.com [eurogentec.com]

- 7. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 8. pnas.org [pnas.org]

- 9. Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]